N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

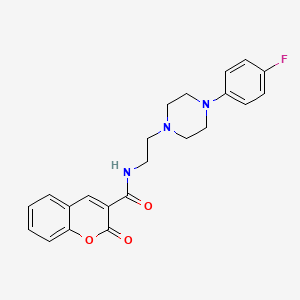

This compound integrates a coumarin (2-oxo-2H-chromene) core linked via a carboxamide group to an ethyl chain substituted with a 4-fluorophenylpiperazine moiety.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-17-5-7-18(8-6-17)26-13-11-25(12-14-26)10-9-24-21(27)19-15-16-3-1-2-4-20(16)29-22(19)28/h1-8,15H,9-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYKNLFHDIEQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. This compound is notable for its diverse biological activities, particularly its interactions with equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside uptake and metabolism in cells. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a piperazine ring substituted with a fluorophenyl group and a chromene moiety. The presence of the fluorine atom in the phenyl group is significant for its biological activity, influencing both the pharmacokinetics and pharmacodynamics of the molecule.

Target Interaction

The primary target of this compound is the equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, affecting the transport of nucleosides such as uridine and adenosine, which are vital for various cellular processes including nucleotide synthesis and signaling pathways.

Mode of Action

- Inhibition of ENTs : The compound inhibits ENTs in a non-competitive manner, reducing the maximum rate (Vmax) of uridine uptake without altering the Michaelis constant (Km). This suggests that the inhibition is irreversible and long-lasting, as evidenced by experiments where the inhibitory effects could not be washed out after treatment.

Cellular Effects

In vitro studies demonstrate that this compound significantly decreases uridine and adenosine uptake in cellular models. The concentration-dependent inhibition indicates its potential utility in modulating nucleoside availability in various biological contexts.

Pharmacological Implications

The inhibition of ENTs can have therapeutic implications, particularly in oncology and neurology. By modulating nucleoside transport, this compound may influence cancer cell proliferation and neuroprotective mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing context for understanding the effects of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Coumarin-Based Analogs

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Structural Difference: Replaces the 4-fluorophenylpiperazine-ethyl group with a 4-methoxyphenethyl chain. Impact: The methoxy group is electron-donating, increasing electron density on the aromatic ring, which may alter receptor binding or metabolic pathways compared to the electron-withdrawing fluorine in the target compound. No pharmacological data is provided, but coumarin derivatives are often explored for antimicrobial and anticancer activities .

Non-Coumarin Core Analogs

- 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, ): Structural Difference: Replaces the coumarin core with a benzooxazinone ring. Fluorine at position 2 further modulates electronic properties .

Piperazine Substituent Variations

Arylpiperazine Derivatives

- N-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethyl)-4-(thiophen-3-yl)benzamide (): Structural Difference: Substitutes the 4-fluorophenyl group with a 3-cyanophenyl group. Thiophene in the benzamide may improve lipophilicity .

- 7-(4-(2-(4-Fluorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 4t, ): Structural Difference: Incorporates a fluoro-substituted quinoline core with a piperazine-linked 4-fluorophenyl group. Impact: Dual fluorine atoms may enhance antibacterial activity by increasing membrane permeability and resistance to enzymatic degradation .

Comparative Data Table

Key Research Findings

Role of Fluorine : Fluorine in the 4-fluorophenyl group enhances metabolic stability and lipophilicity, as seen in Compound 4t (), which shows potent antibacterial activity .

Piperazine Flexibility : Piperazine derivatives with ethyl or sulfonamide linkers (e.g., ) demonstrate variable solubility and receptor affinity, suggesting the target compound’s ethyl linker balances flexibility and rigidity .

Core Structure Impact: Coumarin-based compounds () are associated with photodynamic activity, whereas quinoline derivatives () prioritize antibacterial efficacy .

Preparation Methods

Synthetic Route Design

Retrosynthetic Analysis

The target compound decomposes into two primary precursors:

- Ethyl 2-oxo-2H-chromene-3-carboxylate : Serves as the coumarin core.

- 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethylamine : Provides the piperazine-ethylamine sidechain.

Coupling these via aminolysis forms the carboxamide bond, a strategy validated in analogous coumarin syntheses.

Stepwise Synthesis and Optimization

Synthesis of Ethyl 2-Oxo-2H-chromene-3-carboxylate

Ethyl coumarin-3-carboxylate is synthesized via the Kostanecki-Robinson reaction, involving condensation of salicylaldehyde derivatives with diethyl malonate.

Procedure

- Combine salicylaldehyde (1.0 eq), diethyl malonate (1.2 eq), and piperidine (catalyst) in ethanol.

- Reflux at 80°C for 4–6 hours.

- Cool, precipitate with ice water, and recrystallize from ethanol.

Key Characterization Data

Synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethylamine

Preparation of 4-(4-Fluorophenyl)piperazine

Piperazine reacts with 1-fluoro-4-iodobenzene via Buchwald-Hartwig amination under palladium catalysis:

Procedure

- Mix piperazine (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in dioxane.

- Heat at 100°C under N₂ for 24 hours.

- Filter, concentrate, and purify via column chromatography (CH₂Cl₂:MeOH 9:1).

Alkylation to Introduce Ethylamine

4-(4-Fluorophenyl)piperazine undergoes alkylation with 2-chloroethylamine hydrochloride:

Procedure

- Dissolve 4-(4-fluorophenyl)piperazine (1.0 eq) and 2-chloroethylamine HCl (1.5 eq) in acetonitrile.

- Add K₂CO₃ (3.0 eq) and reflux at 85°C for 12 hours.

- Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Coupling via Aminolysis

The final step couples ethyl coumarin-3-carboxylate with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine:

Procedure

- Add ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) and the amine (1.2 eq) to ethanol.

- Reflux at 80°C for 6–8 hours.

- Cool, filter precipitated product, and wash with cold ethanol.

Optimization Insights

Spectroscopic Characterization

Industrial Scalability and Patent Considerations

Patent ES2429843T3 discloses piperazine-coumarin hybrids for tumor treatment, validating the use of:

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including coupling of the chromene-3-carboxamide core with a piperazine-ethylamine derivative. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the chromene-carboxylic acid to the ethyl-piperazine intermediate.

- Piperazine functionalization : Substitution of the piperazine ring with a 4-fluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

- Solvent and catalyst optimization : Dichloromethane or DMF as solvents, with triethylamine to neutralize HCl byproducts. Yield and purity are maximized at controlled temperatures (0–25°C) and inert atmospheres . Analytical validation via HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) is critical .

Q. How can the structural and electronic properties of this compound be characterized to inform SAR studies?

- X-ray crystallography : Resolves piperazine ring conformation and hydrogen-bonding interactions with target receptors .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the electron-withdrawing effect of the 4-fluorophenyl group on piperazine basicity .

- Spectroscopic techniques : FT-IR confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide N-H bends at ~3300 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., dopamine D3 receptor) using fluorescence polarization or radioligand binding (IC₅₀ values).

- Cell viability assays : MTT or resazurin-based screening in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Permeability studies : Caco-2 monolayers predict blood-brain barrier penetration, relevant for CNS-targeting applications .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Methodological solutions include:

- Orthogonal binding assays : Compare radioligand (³H-spiperone) vs. TR-FRET (time-resolved fluorescence) results to exclude false positives .

- Molecular dynamics simulations : Analyze ligand-receptor docking stability (e.g., RMSD <2 Å over 100 ns trajectories) to identify key interactions (e.g., piperazine nitrogen with Asp110 in D3 receptors) .

- Metabolic stability testing : Liver microsome assays (human/rat) rule out rapid degradation skewing potency measurements .

Q. What strategies improve pharmacokinetic properties without compromising target engagement?

- Prodrug modification : Introduce acetyl or phosphate groups to the carboxamide to enhance solubility. Hydrolysis in vivo regenerates the active compound .

- Halogen substitution : Replace the 4-fluorophenyl group with chloro or bromo analogs to modulate logP (optimal range: 2–3) and reduce CYP450-mediated metabolism .

- Co-crystallization studies : Resolve ligand-receptor structures (e.g., X-ray at 1.6 Å) to guide substitutions that improve binding entropy without steric clashes .

Q. How can in vivo efficacy be evaluated methodically, and what are common pitfalls?

- Rodent models : Tailor dosing regimens (e.g., 10 mg/kg, oral) in disease models (e.g., neuropathic pain) with PK/PD profiling (AUC, Cₘₐₓ).

- Toxicology screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeated dosing .

- Data normalization : Use vehicle controls and blinded scoring to mitigate bias in behavioral assays (e.g., hot-plate test) .

Data Analysis & Interpretation

Q. How should researchers address variability in IC₅₀ values across independent studies?

- Meta-analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted mean IC₅₀.

- Assay standardization : Adopt SOPs for cell passage number, serum concentration (e.g., 10% FBS), and ligand incubation time (e.g., 1 hr at 37°C) .

- Positive controls : Include reference compounds (e.g., clozapine for D3 receptor assays) to validate experimental conditions .

Q. What statistical approaches are recommended for SAR studies with high-dimensional data?

- Multivariate regression : Relate substituent electronic parameters (Hammett σ) to bioactivity.

- Machine learning : Train Random Forest models on descriptors (e.g., LogP, polar surface area) to predict efficacy .

- Cluster analysis : Group compounds by structural motifs (e.g., piperazine vs. piperidine) to identify activity trends .

Tables

Table 1: Key Physicochemical Properties

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 437.45 g/mol | HR-MS |

| logP | 2.8 | Shake-flask |

| Aqueous Solubility (pH 7.4) | 12 µM | Nephelometry |

| Plasma Protein Binding | 89% | Equilibrium dialysis |

Table 2: Receptor Binding Affinity Comparison

| Receptor | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Dopamine D3 | 3.2 ± 0.5 | Radioligand | |

| Serotonin 5-HT₁A | 120 ± 15 | TR-FRET | |

| Sigma-1 | >1000 | Fluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.